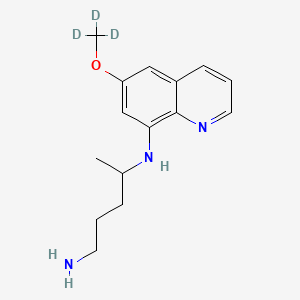

Primaquine-d3 Diphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21N3O |

|---|---|

Molecular Weight |

262.36 g/mol |

IUPAC Name |

4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |

InChI Key |

INDBQLZJXZLFIT-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

Origin of Product |

United States |

Advanced Analytical Techniques Utilizing Primaquine D3 Diphosphate

Mass Spectrometry-Based Quantification and Metabolite Identification

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the bioanalysis of drugs and their metabolites. The structural similarity and identical physicochemical properties of a deuterated internal standard to the analyte of interest make it an ideal tool for correcting variations during sample preparation and analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds in complex mixtures. In the analysis of primaquine (B1584692), a deuterated internal standard like Primaquine-d3 Diphosphate (B83284) is invaluable. It co-elutes with the unlabeled primaquine, experiencing similar matrix effects and ionization suppression or enhancement, which are common challenges in bioanalytical LC-MS/MS. myadlm.org By calculating the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in extraction recovery and matrix effects. myadlm.org

While specific studies detailing the use of Primaquine-d3 Diphosphate were not prevalent in the initial search, the principles of using deuterated internal standards are well-established. For instance, in the broader context of LC-MS/MS assays, isotope-replaced internal standards are employed to resolve issues of differential ionization between the analyte and the internal standard. myadlm.org

A study on the enantioselective metabolism of primaquine utilized a 50:50 mixture of 13C-stable isotope labeled and normal 12C-primaquine for analysis with LC-MS/MS, highlighting the utility of isotopic labeling in metabolite quantification. nih.gov

Table 1: Representative LC-MS/MS Parameters for Primaquine Analysis

| Parameter | Description |

| Chromatography System | ACQUITY UHPLC™ |

| Column | BEH Shield RP18 (100 mm × 2.1 mm I.D., 1.7 µm) |

| Guard Column | LC-18 (Vanguard 2.1 × 5 mm) |

| Mobile Phase | 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B) |

| Flow Rate | 0.25 ml/min |

| Retention Time | Total separation and elution within 10 minutes |

This data is synthesized from a representative method for primaquine analysis and illustrates a typical setup where a deuterated standard would be applied. nih.gov

Ultra-performance liquid chromatography (UPLC), with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a robust platform for high-throughput bioanalysis. nih.govresearchgate.net Several methods have been developed for the rapid and sensitive quantification of primaquine and its metabolites in various biological matrices using UPLC-MS/MS. nih.govmdpi.comnih.govresearchgate.net

These methods often employ a simple extraction procedure, such as protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation and quantification. nih.gov For example, a validated UPLC-MS/MS method for primaquine and its metabolite, 5,6-orthoquinone primaquine, in human plasma and urine achieved retention times of 0.8 and 1.6 minutes, respectively. nih.govmdpi.comresearchgate.net The use of a deuterated internal standard like this compound in such high-throughput methods is critical to ensure accuracy and precision by compensating for any analytical variability. researchgate.net

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Primaquine

| Parameter | Plasma | Urine |

| Linearity Range (ng/mL) | 25–1500 | 25–1500 |

| Matrix Effect (%) | 100–116 | 87–89 |

| Recovery (%) | 78–95 | 102–112 |

| Intra-day Precision (% RSD) | < 9.8 | < 9.8 |

| Inter-day Precision (% RSD) | < 10.7 | < 10.7 |

This data is based on a validated method for primaquine and its metabolite and showcases the performance achievable with UPLC-MS/MS. nih.govmdpi.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of primaquine, particularly for identifying and quantifying contaminants and isomers. nih.govasianpubs.orgnih.govresearchgate.net GC-MS can effectively separate primaquine from its positional isomer, quinocide. nih.govasianpubs.org The mass spectra of primaquine and quinocide show distinct fragmentation patterns, allowing for their unambiguous identification. nih.govasianpubs.orgresearchgate.net For primaquine, the base peak in the mass spectrum is observed at m/z 201, whereas for quinocide, it is at m/z 187. asianpubs.orgresearchgate.net

While the direct application of deuterated primaquine as an internal standard in these specific GC-MS studies is not explicitly detailed, the principle remains the same. A deuterated standard would be essential for accurate quantification by correcting for variations during sample derivatization (if required) and injection. Fast GC-MS analysis has been demonstrated with elution times of less than 2 minutes for primaquine and its main contaminants. nih.gov

Chromatographic Separation Principles in Deuterated Primaquine Analysis

The successful analysis of primaquine and its deuterated standard relies on effective chromatographic separation from endogenous matrix components and other metabolites. The choice of stationary and mobile phases is critical to achieve the desired resolution and peak shape.

In LC-MS/MS and UPLC-MS/MS , reversed-phase chromatography is commonly employed. Columns such as C18 are frequently used, providing good retention and separation of primaquine and its metabolites. nih.govnih.govmdpi.comresearchgate.net The mobile phase typically consists of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govmdpi.comresearchgate.net Gradient elution is often used to optimize the separation of multiple analytes with different polarities within a reasonable timeframe. researchgate.net

In GC-MS , the separation is based on the volatility and interaction of the analytes with the stationary phase of the GC column. The choice of the column (e.g., capillary columns with different polarity phases) is crucial for resolving primaquine from its isomers and contaminants. nih.govnih.gov The temperature programming of the GC oven is optimized to ensure good separation and peak shape.

Utilization of Deuterium (B1214612) Labeling in Spectrometric Analysis

Deuterium labeling is a powerful tool in spectrometric analysis, primarily used for the synthesis of stable isotope-labeled internal standards. researchgate.net The key advantages of using a deuterated internal standard like this compound are:

Similar Physicochemical Properties: The deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation.

Co-elution: The deuterated standard co-elutes with the analyte, meaning they experience the same degree of matrix effects and ionization efficiency in the mass spectrometer's ion source. myadlm.org

Mass Difference: The mass difference between the deuterated standard and the analyte (in this case, 3 Daltons for Primaquine-d3) allows for their distinct detection by the mass spectrometer without interfering with each other's signals.

Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, variations in sample handling, injection volume, and instrument response are effectively corrected, leading to significantly improved accuracy and precision of the analytical method. myadlm.org

The synthesis of deuterated primaquine (d3-PQ) has been reported, enabling its use as an internal standard in quantitative studies. researchgate.net This allows for more reliable and robust analytical methods for determining the concentration of primaquine in complex biological samples.

Preclinical Pharmacokinetic Investigations Employing Primaquine D3 Diphosphate

Comparative Pharmacokinetic Studies of Primaquine (B1584692) Enantiomers in Animal Models Using Deuterated Probes

Primaquine is a chiral molecule and is administered as a racemic mixture of its two enantiomers, S-(+)-primaquine (SPQ) and R-(-)-primaquine (RPQ). Preclinical studies in animal models, such as mice, have utilized stable isotope-labeled primaquine to investigate the distinct pharmacokinetic profiles of these enantiomers. In a study involving male Albino ND4 Swiss mice, each enantiomer, comprising a 50:50 mixture of ¹²C- and ¹³C-labeled species, was administered orally at a dose of 45 mg/kg. nih.govnih.gov The use of these labeled probes allowed for a direct comparison of the plasma concentrations and key pharmacokinetic parameters of SPQ and RPQ.

The results of this comparative study revealed significant differences in the pharmacokinetic behavior of the two enantiomers. nih.govnih.gov SPQ exhibited a greater plasma area under the curve (AUC), a longer half-life (T½), and a longer time to reach maximum concentration (Tmax) compared to RPQ. nih.govnih.gov This indicates that SPQ has a higher systemic exposure and is eliminated more slowly than RPQ in this animal model. nih.govnih.gov The more rapid plasma clearance of RPQ was evident, with the compound not being detected after 2 hours, whereas SPQ was detectable for up to 8 hours. nih.gov

The table below summarizes the key plasma pharmacokinetic parameters for the S-(+)- and R-(-)-enantiomers of primaquine in mice.

| Parameter | S-(+)-Primaquine (SPQ) | R-(-)-Primaquine (RPQ) |

| AUC₀-last (µg·h/mL) | 1.6 | 0.6 |

| T½ (h) | 1.9 | 0.45 |

| Tmax (h) | 1.0 | 0.5 |

This table presents a summary of the plasma pharmacokinetic parameters of S-(+)-primaquine and R-(-)-primaquine in mice following oral administration. nih.govnih.gov

These findings underscore the stereoselective metabolism and disposition of primaquine, which may contribute to the differential therapeutic and toxicological profiles of its enantiomers. nih.govnih.gov Such studies, which employ isotopically labeled probes analogous to Primaquine-d3 Diphosphate (B83284), are crucial for understanding the complex pharmacology of this important anti-malarial agent.

Distribution and Disposition Studies of Deuterated Primaquine in Animal Tissues

Understanding the tissue distribution of a drug is critical for evaluating its efficacy and potential for toxicity. Studies utilizing isotopically labeled primaquine in mice have provided valuable insights into the differential distribution of its enantiomers in various tissues, including the liver, spleen, lungs, kidneys, and brain. nih.govnih.gov Following oral administration of 45 mg/kg of either S-(+)-primaquine or R-(-)-primaquine, tissue samples were collected at various time points and analyzed. nih.govnih.gov

The results demonstrated that the concentration of SPQ was generally higher than RPQ across all tissues examined. nih.govnih.gov The liver, a primary site of primaquine's anti-malarial activity, showed a particularly high concentration of the drug compared to plasma. nih.govnih.govnih.gov At the time of maximum concentration (Tmax), the level of SPQ in the liver was approximately three times that of RPQ. nih.govnih.gov Furthermore, the maximum concentration (Cmax) of SPQ and RPQ in the liver was about 100 and 40 times their respective Cmax values in plasma. nih.govnih.gov

Significant differences in tissue concentrations were also observed in other organs. Compared to RPQ, the concentration of SPQ was found to be 2-fold higher in the spleen, 6-fold higher in the kidneys, and remarkably 49-fold higher in the lungs. nih.govnih.gov

The following table provides a comparative overview of the tissue distribution of S-(+)-primaquine and R-(-)-primaquine in mice at Tmax.

| Tissue | S-(+)-Primaquine (SPQ) Concentration Relative to RPQ |

| Liver | 3 times higher |

| Spleen | 2 times higher |

| Kidneys | 6 times higher |

| Lungs | 49 times higher |

This table illustrates the enhanced tissue distribution of S-(+)-primaquine compared to R-(-)-primaquine in various organs of mice at the time of maximum concentration. nih.govnih.gov

Analysis of Pharmacokinetic Parameters as Modulated by Deuterium (B1214612) Substitution

The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can significantly modulate the pharmacokinetic properties of a drug. nih.govclinicaltrials.gov This phenomenon, known as the kinetic isotope effect, arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net As a result, metabolic reactions that involve the cleavage of a C-H bond can be slowed when deuterium is present at that position. nih.govclinicaltrials.govresearchgate.net

For a drug like primaquine, which undergoes extensive metabolism, deuteration can lead to several changes in its pharmacokinetic profile. scilit.com The primary metabolic pathways for primaquine involve enzymes such as monoamine oxidase and cytochrome P450 (CYP) isoenzymes, particularly CYP2D6. nih.gov These enzymes catalyze reactions like O-demethylation of the methoxy group and hydroxylation of the quinoline (B57606) ring.

In Primaquine-d3 Diphosphate, the three hydrogen atoms of the 6-methoxy group are replaced with deuterium. This specific site of deuteration is critical because the O-demethylation of this group is a key metabolic pathway. The stronger C-D bonds in the methoxy group of Primaquine-d3 can slow down the rate of its enzymatic cleavage by CYP enzymes. This reduced rate of metabolism can, in turn, lead to:

Increased half-life (T½): With a slower metabolic clearance, the drug remains in the systemic circulation for a longer period.

Decreased clearance (CL): The rate at which the drug is removed from the body is lowered.

Altered metabolite profile: The formation of metabolites downstream of the deuterated site may be reduced, potentially leading to a different balance of metabolic products. nih.gov

The table below outlines the potential impact of deuterium substitution on the pharmacokinetic parameters of primaquine.

| Pharmacokinetic Parameter | Expected Change with Deuteration | Rationale |

| Metabolic Clearance | Decrease | Stronger C-D bond slows enzymatic cleavage. |

| Half-life (T½) | Increase | Slower clearance leads to longer persistence in the body. |

| Area Under the Curve (AUC) | Increase | Reduced clearance results in greater overall drug exposure. |

| Maximum Concentration (Cmax) | May Increase or Remain Unchanged | Dependent on the balance between absorption and first-pass metabolism. |

This table summarizes the anticipated modulations of primaquine's pharmacokinetic parameters due to the kinetic isotope effect of deuterium substitution.

In Vitro and Preclinical Metabolic Profiling Using Deuterated Primaquine

Elucidation of Primaquine (B1584692) Metabolic Pathways through Deuterium (B1214612) Tracing

The use of stable isotope-labeled primaquine, such as deuterated or 13C-labeled variants, in conjunction with liquid chromatography–mass spectrometry (LC-MS/MS), has been a critical technique for overcoming challenges in identifying and quantifying its numerous, often reactive, metabolites. nih.gov This deuterium tracing approach relies on the mass shift (+3 Da for a d3 label) imparted to the parent molecule and all its subsequent metabolites. When analyzing samples from in vitro incubations (e.g., with liver microsomes or recombinant enzymes) or preclinical models, this distinct mass signature allows for the unambiguous identification of drug-derived compounds. nih.gov

Metabolic pathways are elucidated by tracking these mass-shifted peaks. For instance, an increase of 16 Da (+16 Da for oxidation/hydroxylation) on top of the +3 Da shift from the deuterium label points to the formation of a hydroxylated deuterated metabolite. This methodology enables the construction of a comprehensive metabolic map, identifying primary routes of biotransformation, including Phase I reactions like hydroxylation and oxidative deamination, and Phase II conjugation pathways. nih.govnih.gov Based on studies utilizing this approach, primaquine metabolism is understood to proceed via three main pathways: direct conjugation of the parent drug, hydroxylation of the quinoline (B57606) ring, and oxidative deamination of the side chain. nih.govfrontiersin.org

Role of Cytochrome P450 Enzymes in Primaquine-d3 Metabolism

Cytochrome P450 (CYP) enzymes, particularly the highly polymorphic CYP2D6 isoenzyme, play an essential role in the metabolic activation of primaquine. nih.govnih.govnih.gov In vitro studies using recombinant human CYP2D6 have demonstrated that this enzyme is responsible for the formation of several hydroxylated metabolites. nih.govnih.govproquest.com The metabolism of primaquine by CYP2D6 is considered a critical step for its therapeutic efficacy, as these hydroxylated metabolites, especially 5-hydroxyprimaquine (B3272956), are believed to be precursors to the redox-active species that exert the anti-malarial effect. nih.govresearchgate.netresearchgate.net The involvement of CYP2D6 is so critical that individuals with poor CYP2D6 metabolizer phenotypes may experience reduced anti-relapse efficacy. nih.govresearchgate.net

Stereoselective Biotransformation of Primaquine Enantiomers in Enzyme Systems

The enzyme shows distinct preferences for the formation of different hydroxylated metabolites from each enantiomer. nih.govresearchgate.net Specifically, 2-hydroxyprimaquine and 5-hydroxyprimaquine are preferentially generated from the (+)-(S)-enantiomer, while 3-hydroxyprimaquine and 4-hydroxyprimaquine are the predominant products from the (-)-(R)-enantiomer. nih.gov This enantioselectivity in metabolite generation is a key factor in the differential effects observed between the two enantiomers. nih.gov

| Enantiomer | Preferentially Formed Metabolites | Relative Rate of Metabolism | Reference |

|---|---|---|---|

| (+)-(S)-Primaquine | 2-hydroxyprimaquine, 5-hydroxyprimaquine | ~1.5x faster than (-)-(R)-Primaquine | nih.gov |

| (-)-(R)-Primaquine | 3-hydroxyprimaquine, 4-hydroxyprimaquine | Slower | nih.gov |

Formation and Characterization of Hydroxylated Deuterated Metabolites

In vitro incubations of Primaquine-d3 with CYP2D6 result in the formation of several mono-hydroxylated metabolites. nih.gov Using LC-MS/MS, these are detected as ions with a mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom (+16 Da) to the deuterated parent drug. The primary hydroxylated metabolites identified are 2-, 3-, and 4-hydroxyprimaquine (OH-PQ). nih.govnih.gov The identity of these metabolites is confirmed by comparing their chromatographic retention times and MS/MS fragmentation patterns with those of synthetic standards. nih.gov

The 5-hydroxyprimaquine (5-OH-PQ) metabolite is highly unstable and readily oxidizes to form primaquine-5,6-orthoquinone (POQ). researchgate.netd-nb.info Therefore, POQ is often used as a stable marker for the 5-hydroxylation pathway. nih.govmdpi.com The use of a deuterated parent compound ensures that these detected metabolites, including the downstream POQ, can be definitively traced back to the administered drug. Under mass spectrometry analysis, the deuterated hydroxylated metabolites would exhibit a characteristic mass shift, confirming their origin. nih.gov These phenolic metabolites are considered crucial for both the therapeutic activity and the hemolytic toxicity of primaquine. nih.govnih.gov

Investigation of Oxidative Deamination Pathways Leading to Carboxyprimaquine

A major metabolic pathway for primaquine involves the oxidative deamination of its terminal amine side chain, leading to the formation of carboxyprimaquine (CPQ). nih.govresearchgate.net CPQ is the most abundant circulating metabolite of primaquine found in human plasma. researchgate.netnih.gov This biotransformation is a two-step process initiated by monoamine oxidase (MAO), which converts primaquine to its corresponding aldehyde. nih.govnih.gov This intermediate is then further oxidized by aldehyde dehydrogenase to the stable and inactive carboxyprimaquine. d-nb.info

Studies have shown that this pathway is also stereoselective. The (-)-(R)-enantiomer of primaquine is a better substrate for monoamine oxidases, resulting in significantly higher plasma concentrations of carboxyprimaquine following its administration compared to the (+)-(S)-enantiomer. researchgate.netnih.govresearchgate.net The use of Primaquine-d3 would allow for precise quantification of the deuterated carboxyprimaquine metabolite, providing a clear measure of the flux through this important inactivation pathway for each enantiomer.

Role of Other Enzyme Systems (e.g., Monoamine Oxidases, Phase II Conjugation Enzymes) in Deuterated Primaquine Metabolism

Monoamine Oxidases (MAO): As mentioned, MAOs are key enzymes in the oxidative deamination pathway. nih.gov Specifically, MAO-A has been identified as the major enzyme responsible for transforming primaquine into the inactive carboxyprimaquine. researchgate.netnih.gov Studies using rat liver fractions have shown that the mitochondrial fraction, which contains high MAO activity, is highly efficient at converting primaquine to carboxyprimaquine. nih.gov The inhibition of MAO activity significantly reduces the formation of this metabolite. nih.gov

Phase II Conjugation Enzymes: Primaquine and its Phase I metabolites can undergo Phase II conjugation reactions, which typically involve the addition of polar molecules to increase water solubility and facilitate excretion. researchgate.netdrughunter.com Identified pathways include direct conjugation of the parent primaquine with glucuronic acid, glucose, or carbamates. nih.govnih.gov Additionally, the hydroxylated metabolites generated by CYP enzymes can be further conjugated with glucuronide. nih.gov A notable Phase II metabolite, primaquine-N-carbamoyl glucuronide, has been identified as a major plasma metabolite, particularly for the (+)-(S)-enantiomer. nih.gov This highlights another area of stereoselectivity in primaquine's metabolic fate.

| Enzyme System | Primary Role | Key Metabolite(s) Formed | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP2D6) | Phase I: Hydroxylation (Bioactivation) | 2-OH-PQ, 3-OH-PQ, 4-OH-PQ, 5-OH-PQ | nih.govnih.govnih.gov |

| Monoamine Oxidase (MAO-A) | Phase I: Oxidative Deamination (Inactivation) | Primaquine Aldehyde (intermediate) | nih.govresearchgate.netnih.gov |

| Aldehyde Dehydrogenase | Phase I: Oxidation | Carboxyprimaquine (CPQ) | d-nb.info |

| UDP-glucuronosyltransferases (UGTs) | Phase II: Glucuronidation | Primaquine glucuronides, Hydroxy-primaquine glucuronides, Primaquine-N-carbamoyl glucuronide | nih.govnih.gov |

Mechanistic and Biological Activity Research with Primaquine D3 Diphosphate in Controlled Systems

Investigation of Biochemical Mechanisms via Labeled Metabolites

The biotransformation of primaquine (B1584692) is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. Understanding these pathways is crucial, as the therapeutic and toxic effects of primaquine are believed to be mediated by its metabolic products. The use of deuterium-labeled primaquine, such as Primaquine-d3 Diphosphate (B83284), has been instrumental in these investigations.

Stable isotope labeling is a valuable technique for tracking drug-derived metabolites within complex biological matrices. In studies using mass spectrometry, the deuterium (B1214612) label creates a distinct isotopic signature, allowing for the unambiguous identification of primaquine and its metabolites from endogenous compounds. For instance, Primaquine-d3 has been used as an internal standard in gas chromatography/mass spectrometry methods to accurately quantify primaquine concentrations in plasma and urine samples. who.int

Research has identified several key metabolic pathways for primaquine, including:

Oxidative deamination: Catalyzed by monoamine oxidase, this pathway leads to the formation of primaquine-aldehyde, primaquine alcohol, and the major plasma metabolite, carboxyprimaquine (cPQ). nih.gov

Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP2D6, mediate the hydroxylation of the quinoline (B57606) ring at various positions, producing phenolic metabolites. nih.govresearchgate.net These hydroxylated metabolites are considered crucial for the drug's activity. scispace.com

Conjugation: Phase II metabolic reactions result in the formation of glucuronide and glucose conjugates. nih.govresearchgate.net

Studies comparing the metabolism of primaquine's enantiomers have utilized stable isotope-labeled compounds (e.g., 13C-labeled primaquine) to differentiate and quantify the metabolic products of each enantiomer. nih.gov This research has revealed that the R-(-) enantiomer is preferentially metabolized to deaminated products, while the S-(+) enantiomer yields more of the CYP2D6-dependent oxidative metabolites. nih.gov This differential metabolism likely contributes to the distinct pharmacological and toxicological profiles of the two enantiomers. nih.gov The use of Primaquine-d3 Diphosphate in similar studies allows for precise tracing and quantification of the metabolic fate of the parent drug.

Table 1: Major Metabolic Pathways of Primaquine

| Metabolic Pathway | Key Enzymes Involved | Major Metabolites | Analytical Role of Primaquine-d3 |

|---|---|---|---|

| Oxidative Deamination | Monoamine Oxidase (MAO) | Carboxyprimaquine (cPQ), Primaquine Alcohol | Internal standard for quantification of parent drug and metabolites. who.int |

| Hydroxylation | Cytochrome P450 2D6 (CYP2D6) | Hydroxylated primaquine derivatives (e.g., 5-hydroxyprimaquine) | Tracing the formation of active metabolites. nih.govscispace.com |

| Conjugation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Glucuronide and glucose conjugates | Differentiating drug conjugates from endogenous molecules. nih.govresearchgate.net |

Application in Cellular Transport and Permeability Studies

Primaquine diphosphate has been identified as a potential agent for blocking vascular leakage, a process central to various pathological conditions like diabetic retinopathy and inflammatory diseases. nih.govnih.gov Its effects on endothelial barrier integrity are a key area of research. In these studies, this compound serves as a critical tool for quantifying the transport and distribution of the drug across cellular membranes.

Research has shown that primaquine diphosphate can inhibit vascular endothelial growth factor (VEGF)-induced hyperpermeability in human umbilical vein endothelial cells (HUVECs). nih.gov It achieves this by stabilizing cell-cell junctions and preventing the formation of actin stress fibers. nih.govnih.gov

Key findings from these studies include:

Primaquine diphosphate blocked the decline in transendothelial electrical resistance (TEER) induced by VEGF. nih.gov

It prevented the leakage of FITC-dextran across endothelial cell monolayers, a direct measure of permeability. nih.gov

The mechanism of action may involve the ubiquitin-specific protease 1 (USP1). nih.gov

In such cellular transport and permeability assays, this compound would be used in conjunction with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to accurately measure its concentration inside cells and in the surrounding media. The deuterium label ensures that the measurements are specific to the administered drug, avoiding interference from other molecules. This allows researchers to build accurate pharmacokinetic models of cellular uptake, efflux, and accumulation, which are essential for understanding its mechanism of action at the cellular level.

Research on Non-Malarial Cellular Targets and Pathways (e.g., in Breast Cancer Cell Lines)

Beyond its use as an antimalarial, primaquine has demonstrated potential anticancer effects, particularly in breast cancer. nih.govnih.gov Studies have investigated its impact on various breast cancer cell lines, revealing mechanisms that are distinct from its antiparasitic activity.

In triple-negative breast cancer (TNBC) cells, which often overexpress the epidermal growth factor receptor (EGFR), primaquine has been shown to inhibit cell growth, migration, and colony formation both in vitro and in vivo. nih.govnih.gov A key aspect of its mechanism is the inhibition of the nuclear translocation of EGFR. nih.govnih.gov Nuclear EGFR (nEGFR) is associated with resistance to anti-EGFR therapies and poor survival outcomes. nih.gov

The proposed pathway for primaquine's anticancer activity in breast cancer involves several steps:

Induction of Endosome Damage: Primaquine disrupts the endolysosomal system, which is crucial for protein trafficking. nih.govnih.gov

Inhibition of EGFR Nuclear Translocation: By impairing endosomal trafficking, primaquine prevents EGFR from moving to the nucleus. nih.govnih.gov

Disruption of nEGFR/Stat3 Interaction: Inside the nucleus, EGFR interacts with the transcription factor Stat3. Primaquine inhibits this interaction. nih.gov

Downregulation of c-Myc: The nEGFR/Stat3 complex normally promotes the expression of the oncogene c-Myc. By disrupting this complex, primaquine reduces the levels of c-Myc protein. nih.govnih.gov

Induction of Apoptosis: The downregulation of c-Myc and the anti-apoptotic protein Bcl-2 leads to the activation of caspases and programmed cell death (apoptosis). nih.gov

Studies have shown that primaquine can reduce the viability of MCF-7 breast cancer cells, with an IC50 value of approximately 30 µM. mdpi.com In these types of cellular studies, this compound is an invaluable tool for metabolomics and pharmacokinetic analyses, helping to correlate the concentration of the drug and its metabolites with the observed cellular effects.

Table 2: Effect of Primaquine on Breast Cancer Cell Lines

| Cell Line | Cancer Type | Key Effect of Primaquine | Investigated Mechanism |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Inhibition of growth, migration, and colony formation; induction of apoptosis. nih.gov | Inhibition of EGFR nuclear translocation; downregulation of nEGFR/Stat3/c-Myc pathway. nih.govnih.gov |

| HCC1937 | Triple-Negative Breast Cancer (TNBC) | Decreased cell viability; induction of apoptosis. nih.gov | Downregulation of c-Myc and Bcl-2. nih.gov |

| MCF-7 | Estrogen Receptor-Positive (ER+) | Decreased cell viability at concentrations above 50 µM. mdpi.com | Cytotoxicity and reduction in protein synthesis. mdpi.com |

Deuterated Primaquine as a Probe for Specific Biological Interactions

The substitution of hydrogen with deuterium can subtly alter the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect. nih.gov This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. For drugs where the cleavage of a C-H bond is the rate-limiting step in their metabolism, deuteration can slow down their metabolic clearance. nih.govsemanticscholar.org

This property makes deuterated compounds like this compound excellent probes for studying specific biological interactions, particularly with metabolic enzymes. Primaquine is known to be metabolized by a host of CYP enzymes (including CYP2D6, CYP3A4, and CYP1A2) and monoamine oxidases. patsnap.com It also acts as an inhibitor of CYP2D6. drugbank.com

By using this compound, researchers can:

Investigate Enzyme Mechanisms: Compare the metabolic rate of the deuterated versus the non-deuterated compound to determine if C-H bond cleavage at the site of deuteration is a rate-determining step in the enzymatic reaction.

Map Metabolic Pathways: The deuterium label acts as a tracer to follow the molecule through various metabolic transformations, helping to identify and quantify different metabolites and elucidate complex metabolic networks. nih.gov

Study Drug-Drug Interactions: Precisely quantify how co-administered drugs affect the metabolism of primaquine by monitoring the levels of Primaquine-d3 and its metabolites.

The development of fluorescently tagged primaquine probes has also been used to investigate its cellular localization, showing accumulation in the cytoplasm of the malaria parasite. nih.gov Similarly, the stable isotope label in this compound allows it to be used as a probe in quantitative mass spectrometry-based approaches to determine its distribution and interaction with specific cellular components and proteins.

Q & A

Q. Table 1. Impurity Acceptance Criteria for this compound

| Impurity Name | Retention Time (min) | Limit (%) |

|---|---|---|

| Primaquine-related compound A | 0.24 | ≤0.20 |

| Secaquine | 0.80 | ≤1.80 |

| Any individual impurity | - | ≤0.20 |

| Total impurities | - | ≤3.00 |

| Adapted from USP guidelines |

Q. Table 2. Key Stability-Indicating Parameters

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Crystal Water Content | TGA | 2–3 H₂O molecules/salt |

| Degradation Products | LC-MS/MS | ≤0.5% after 6 months |

| Isotopic Purity | High-resolution MS | ≥98% deuterium enrichment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.